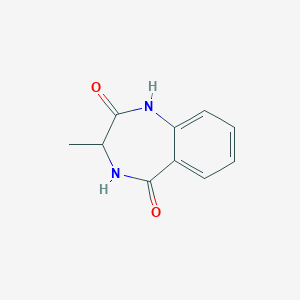

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Descripción general

Descripción

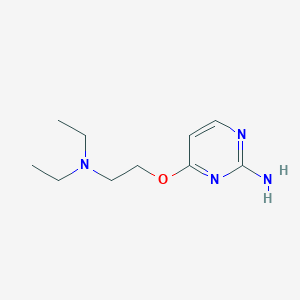

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione , also known by its chemical formula C10H10N2O2 , belongs to the class of compounds called benzodiazepines . These molecules exhibit diverse biological activities and are commonly associated with their role as GABA modulators . The compound’s IUPAC name is 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .

Aplicaciones Científicas De Investigación

GABA Modulator in Neuropharmacology

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: acts as a GABA modulator. It affects the gamma-aminobutyric acid (GABA) receptor-ionophore complex, which is crucial in neuropharmacology. GABA modulators are known to increase the opening frequency of GABA-activated chloride channels, which can have therapeutic implications for conditions like anxiety, epilepsy, and insomnia .

Anti-tubercular Agents

A study has shown that derivatives of 1,4-benzodiazepine-2,5-diones, which include the compound , exhibit anti-mycobacterial tuberculosis (anti-TB) activity. These compounds have been synthesized from amino acids and tested for their efficacy against TB, showing promising results. This suggests that the benzodiazepine framework is vital for the activity against TB, making it a potential starting point for developing new anti-TB drugs .

Antimicrobial Activity

The compound has been involved in studies related to antimicrobial activity. While specific data on 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione was not detailed, its structural relatives have been tested for inhibitory concentrations against various microorganisms, indicating its potential role in developing new antimicrobial agents .

Metabolite Analysis

In metabolite analysis, this compound has been identified in INS-1 cells of Rattus norvegicus. Understanding its role and presence in metabolic pathways can provide insights into cellular functions and the development of metabolic disorders .

Peptidomimetic Applications

Due to its physicochemical properties, the benzodiazepine scaffold is considered a novel non-peptide peptidomimetic. It serves as an active core structure in many therapeutics, potentially aiding in the development of drugs against diseases like HIV, diabetes, and obesity by inhibiting relevant metabolic pathways .

Natural Product Synthesis

The compound is present in several natural products, and its derivatives are active as anticholinesterase agents, histone deacetylase inhibitors, and melanocortin agonists. These activities are significant in the field of natural product synthesis and drug discovery .

Herbicidal and Antileishmanial Agents

Further applications include its role as herbicidal and antileishmanial agents. The compound’s derivatives have been explored for their efficacy in these areas, which could lead to the development of new treatments for parasitic diseases and agricultural chemicals .

Enzyme Inhibition Studies

Lastly, the compound has been used in enzyme inhibition studies, particularly targeting the enoyl acyl carrier protein. Such studies are essential for understanding the mechanism of action of potential drug candidates and for the development of targeted therapies .

Mecanismo De Acción

As a benzodiazepine, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione likely interacts with GABA-A receptors . These receptors have allosteric sites where modulators act, affecting the opening frequency of gamma-aminobutyric acid-activated chloride channels. The compound’s precise mechanism of action remains an area of interest for future studies .

Propiedades

IUPAC Name |

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJONQULKOKMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347731 | |

| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24919-37-7 | |

| Record name | 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)